

Technical Guide to the Physicochemical Properties of Methyl 4-iodobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-iodobenzoate

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **methyl 4-iodobenzoate**, a key intermediate in organic synthesis. The document details its physical properties, standardized experimental protocols for their determination, and a logical workflow for purity assessment.

Physicochemical Data

Methyl 4-iodobenzoate is a white solid at standard conditions.^[1] Its key physical properties are summarized below. The variation in reported melting points can be attributed to differences in experimental conditions and sample purity.

Property	Value	Source
IUPAC Name	methyl 4-iodobenzoate	[2]
Molecular Formula	C ₈ H ₇ IO ₂	[2][3][4]
Molecular Weight	262.04 g/mol	[1][2][4]
Appearance	White to pale brown solid/crystals	[1][5]
Melting Point	112-116 °C	[6][7][8]
114 °C	[1]	
113-118 °C	[5]	
112 °C	[3]	
Boiling Point	276 °C	[3]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[9] The following sections describe standard capillary-based methods.

This method is based on visually observing the temperature range over which a small sample of the solid transitions into a liquid state. A narrow melting point range is indicative of high purity.[9]

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Mel-Temp) or Thiele tube[9]
- Glass capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **methyl 4-iodobenzoate** sample is completely dry and finely powdered using a mortar and pestle.[10][11]
- Capillary Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to compact the solid into a small plug (2-3 mm high) at the bottom.[12]
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[11][12] If using a Thiele tube, attach the capillary to a thermometer using a rubber band and immerse it in the oil bath.[9]
- Heating:
 - Rapid Determination: Heat the sample rapidly to find an approximate melting range. This helps save time in subsequent, more precise measurements.[9][12]
 - Precise Determination: Allow the apparatus to cool. Begin heating again, but at a much slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[12]
- Observation and Recording: Record two temperatures:
 - T₁: The temperature at which the first drop of liquid appears.
 - T₂: The temperature at which the entire solid sample has turned into a clear liquid. The melting point is reported as the range T₁ - T₂. [10]

This micro-method is suitable for determining the boiling point of small quantities of liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13][14]

Apparatus:

- Thiele tube[13][15]
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)

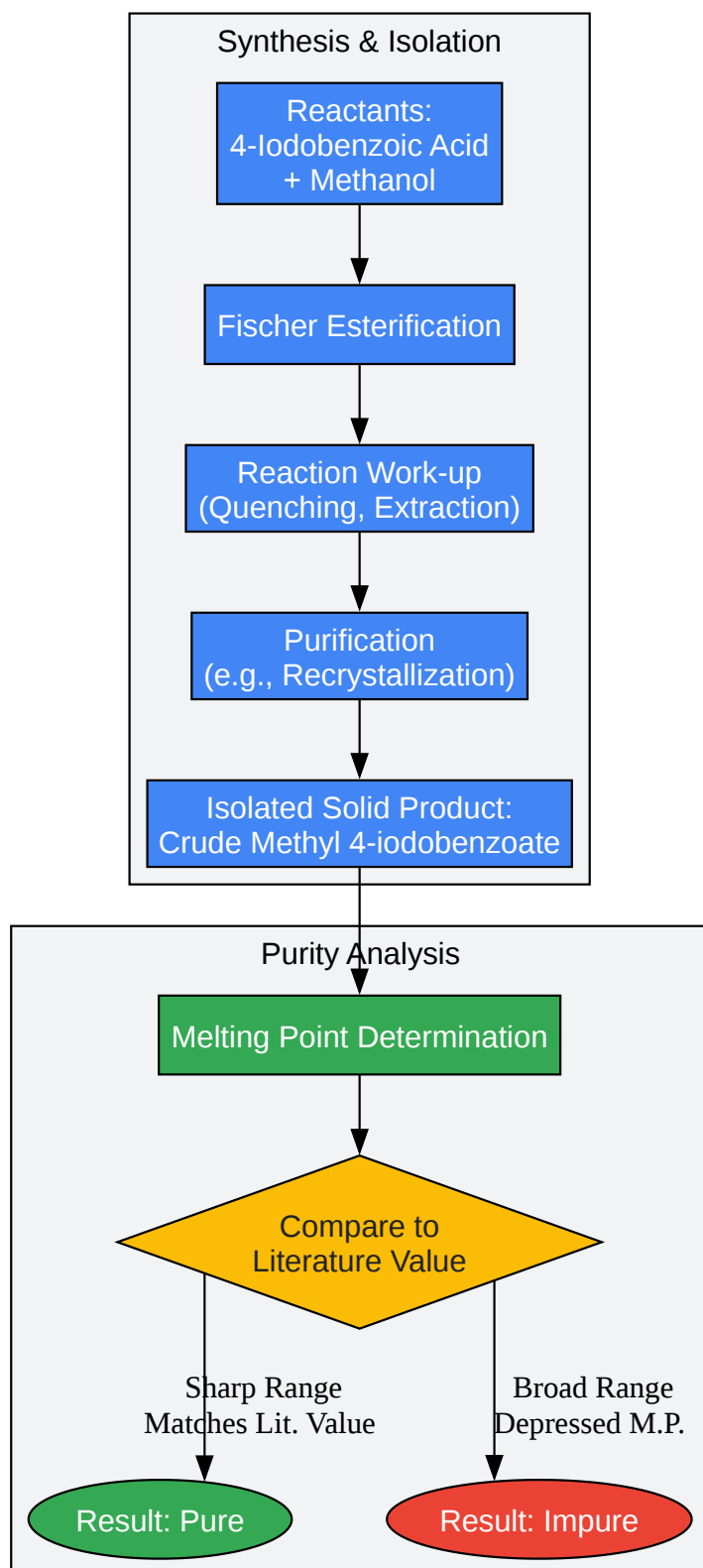
- Thermometer
- Heat source (e.g., Bunsen burner)
- Liquid for heating bath (e.g., mineral oil)[13]

Procedure:

- Sample Preparation: Fill the small test tube to a depth of about 2-3 mL with the liquid sample (if **methyl 4-iodobenzoate** were liquid).
- Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[13][15]
- Apparatus Assembly: Attach the test tube to a thermometer with a rubber band. The bulb of the thermometer should be level with the sample.
- Heating: Insert the assembly into a Thiele tube containing heating oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube.[13][15] Convection currents will ensure uniform temperature distribution.[13]
- Observation: As the liquid heats, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[15]
- Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13][15] Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[16]

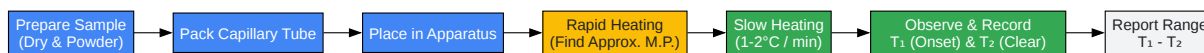
Workflow and Pathway Visualizations

The following diagrams illustrate logical workflows relevant to the analysis of **methyl 4-iodobenzoate**.



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Caption: Workflow for Synthesis and Purity Verification via Melting Point.



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Caption: Experimental Workflow for Melting Point Determination.

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- To cite this document: BenchChem. [Technical Guide to the Physicochemical Properties of Methyl 4-iodobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147186#methyl-4-iodobenzoate-melting-point-and-boiling-point]

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